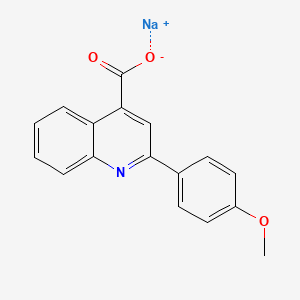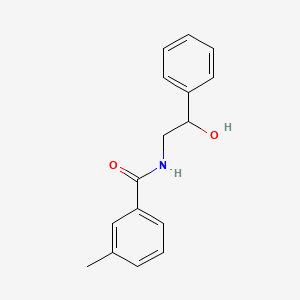
sodium 2-(4-methoxyphenyl)-4-quinolinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 2-(4-methoxyphenyl)-4-quinolinecarboxylate (MQC-Na) is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. MQC-Na belongs to the class of quinolinecarboxylates and is known for its anti-inflammatory and antioxidant properties.
科学研究应用
Sodium 2-(4-methoxyphenyl)-4-quinolinecarboxylate has been extensively studied for its therapeutic potential in various diseases. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. sodium 2-(4-methoxyphenyl)-4-quinolinecarboxylate has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which play a crucial role in the pathogenesis of various inflammatory diseases. It has also been found to scavenge free radicals and protect cells from oxidative stress-induced damage. Additionally, sodium 2-(4-methoxyphenyl)-4-quinolinecarboxylate has been shown to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.
作用机制
The exact mechanism of action of sodium 2-(4-methoxyphenyl)-4-quinolinecarboxylate is not fully understood. However, it is believed to exert its anti-inflammatory and antioxidant effects by inhibiting the NF-κB signaling pathway and scavenging free radicals, respectively. sodium 2-(4-methoxyphenyl)-4-quinolinecarboxylate has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
sodium 2-(4-methoxyphenyl)-4-quinolinecarboxylate has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. Additionally, sodium 2-(4-methoxyphenyl)-4-quinolinecarboxylate has been shown to scavenge free radicals and protect cells from oxidative stress-induced damage. It has also been found to induce apoptosis in cancer cells.
实验室实验的优点和局限性
Sodium 2-(4-methoxyphenyl)-4-quinolinecarboxylate has several advantages for lab experiments. It is easy to synthesize and has been extensively studied for its therapeutic potential. Additionally, it exhibits anti-inflammatory, antioxidant, and anticancer properties, making it a versatile compound for various research applications. However, one limitation of using sodium 2-(4-methoxyphenyl)-4-quinolinecarboxylate in lab experiments is its low solubility in water, which can make it difficult to work with.
未来方向
There are several future directions for research on sodium 2-(4-methoxyphenyl)-4-quinolinecarboxylate. One potential area of study is its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to fully understand the mechanism of action of sodium 2-(4-methoxyphenyl)-4-quinolinecarboxylate and its potential as an anticancer agent. Finally, exploring the potential of sodium 2-(4-methoxyphenyl)-4-quinolinecarboxylate as a neuroprotective agent is another area of future research.
合成方法
Sodium 2-(4-methoxyphenyl)-4-quinolinecarboxylate can be synthesized using a simple one-pot reaction between 4-methoxyaniline, 2-chloroquinoline-3-carboxylic acid, and sodium hydroxide. The reaction takes place in methanol at room temperature and the resulting product is sodium 2-(4-methoxyphenyl)-4-quinolinecarboxylate.
属性
IUPAC Name |
sodium;2-(4-methoxyphenyl)quinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3.Na/c1-21-12-8-6-11(7-9-12)16-10-14(17(19)20)13-4-2-3-5-15(13)18-16;/h2-10H,1H3,(H,19,20);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPVDITHJULPLNR-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12NNaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium;2-(4-methoxyphenyl)quinoline-4-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1-bicyclo[2.2.1]hept-2-yl-3-piperidinyl)methanol](/img/structure/B5207384.png)
![4-[4-(2-bromo-4,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B5207396.png)
![1-(4-{[(2-ethyl-2H-tetrazol-5-yl)amino]methyl}-2-thienyl)ethanone](/img/structure/B5207405.png)
![ethyl 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5207411.png)
![N-{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(3-pyridinyloxy)ethanamine](/img/structure/B5207418.png)
![methyl 4-{4-[(4-bromobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5207423.png)
![3-(4-chlorophenyl)-11-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5207430.png)
![4-benzyl-1-{3-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]propanoyl}piperidine](/img/structure/B5207438.png)
![3-benzyl-4-methyl-5-(2-{[(3-methyl-1-adamantyl)acetyl]oxy}ethyl)-1,3-thiazol-3-ium chloride](/img/structure/B5207453.png)

![4-[2-(2-bromophenoxy)ethyl]morpholine oxalate](/img/structure/B5207468.png)
![2-chloro-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide](/img/structure/B5207471.png)
![2-{2-chloro-4-[(propylamino)sulfonyl]phenoxy}-N-cyclohexylacetamide](/img/structure/B5207473.png)
